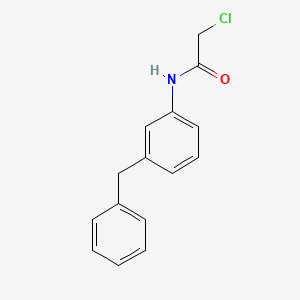

N-(3-benzylphenyl)-2-chloroacetamide

Description

Contextualization within the Chloroacetamide Family of Organic Compounds

The chloroacetamide family is a class of organic compounds characterized by the presence of a 2-chloroacetyl group attached to a nitrogen atom. This family has been a subject of extensive research due to the electrophilic nature of the carbon atom bonded to the chlorine, making these compounds reactive towards nucleophiles. This reactivity is central to their biological mechanism of action in various applications. researchgate.net

Chloroacetamides are widely recognized for their use as herbicides. researchgate.netresearchgate.net They are known to inhibit the elongation of very-long-chain fatty acids (VLCFAs) in susceptible plants, a crucial process for plant growth and development. ekb.egekb.eg Beyond agriculture, the chloroacetamide scaffold is also explored in medicinal chemistry due to its ability to form covalent bonds with biological macromolecules. ijpsr.info

Historical Perspective of Structurally Related Analogues in Chemical Research

The study of chloroacetamide analogues dates back several decades, with a primary focus on their application as pre-emergent herbicides for controlling annual grasses and some broadleaf weeds. researchgate.net The synthesis of various N-aryl 2-chloroacetamides has been a consistent area of investigation, with researchers exploring how different substituents on the aryl ring influence their biological activity. researchgate.net

Early research established the general synthetic route for these compounds, typically involving the chloroacetylation of a corresponding primary or secondary amine with chloroacetyl chloride. researchgate.netekb.eg Over the years, numerous analogues have been synthesized and tested, leading to the commercialization of several chloroacetamide herbicides. This historical work has laid the foundation for understanding the structure-activity relationships (SAR) within this chemical family. nih.gov

Current Academic Research Landscape and Significance of the Chloroacetamide Scaffold

Contemporary research continues to explore the potential of the chloroacetamide scaffold beyond its traditional use in agriculture. In medicinal chemistry, the electrophilic nature of chloroacetamides is being harnessed to design covalent inhibitors that can selectively target specific proteins. ijpsr.info This approach is of significant interest in drug discovery, as covalent inhibitors can offer advantages in terms of potency and duration of action.

Furthermore, recent studies have focused on the synthesis and evaluation of N-substituted phenyl-2-chloroacetamides for their antimicrobial properties. nih.govnih.govresearchgate.net Research has shown that some of these compounds exhibit activity against various bacterial and fungal strains, with their efficacy being dependent on the nature and position of substituents on the phenyl ring. nih.govnih.govresearchgate.net These findings suggest that the chloroacetamide scaffold holds promise for the development of new therapeutic agents. nih.gov Quantitative structure-activity relationship (QSAR) studies are also being employed to predict the biological activity of newly synthesized chloroacetamide analogues and to optimize their properties. nih.govnih.govresearchgate.net

Overview of Interdisciplinary Research Methodologies Employed for Compound Characterization and Biological Assessment

The characterization and biological assessment of compounds like N-(3-benzylphenyl)-2-chloroacetamide involve a range of interdisciplinary methodologies.

Chemical Characterization: The initial step involves confirming the structure and purity of the synthesized compound. This is typically achieved through a combination of spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the amide and C-Cl bonds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. ekb.eg

Biological Assessment: Once the chemical identity is confirmed, the biological activity is evaluated through various in vitro and in vivo assays.

Herbicidal Activity Screening: Involves treating target weed species with the compound and observing its effect on growth and development, often compared to a standard herbicide. ekb.egekb.eg

Antimicrobial Susceptibility Testing: The compound is tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). ijpsr.infonih.gov

Molecular Docking Studies: Computational methods are used to predict the binding affinity and interaction of the compound with its biological target, such as an enzyme active site. ekb.eg

QSAR Analysis: Statistical models are developed to correlate the chemical structure of a series of compounds with their biological activity, aiding in the design of more potent analogues. nih.govnih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

630120-83-1 |

|---|---|

Molecular Formula |

C15H14ClNO |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

N-(3-benzylphenyl)-2-chloroacetamide |

InChI |

InChI=1S/C15H14ClNO/c16-11-15(18)17-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,17,18) |

InChI Key |

TYNFRIUJBLVRFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)NC(=O)CCl |

Origin of Product |

United States |

Exploration of Biological Activities in N 3 Benzylphenyl 2 Chloroacetamide and Chloroacetamide Derivatives in Vitro Studies

Antimicrobial Efficacy Investigations

Chloroacetamide derivatives have demonstrated notable antimicrobial properties against a range of pathogens. Their chemical structure, particularly the presence of the chloroacetamide functional group, is considered crucial for their biological activity.

Assessment of Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Studies have shown that chloroacetamide derivatives possess a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds often varies depending on the specific substitutions on the phenyl ring.

For instance, a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that all tested compounds were effective against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.net Their effectiveness against the Gram-negative bacterium Escherichia coli was comparatively lower. researchgate.net The lipophilicity of the molecules, influenced by the nature and position of substituents, plays a significant role in their ability to penetrate the bacterial cell membrane. researchgate.net Halogenated derivatives, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were identified as being among the most active compounds due to their high lipophilicity. researchgate.net

Another study focusing on different chloroacetamide derivatives reported their activity against S. aureus and E. coli, with some compounds showing comparable activity to standard drugs. nih.govuea.ac.uk Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting essential bacterial enzymes like DNA gyrase and topoisomerase II, which are involved in DNA replication and transcription. nih.govuea.ac.uk

The presence of the chlorine atom in the acetamide (B32628) group appears to be a critical factor for the antimicrobial activity. For example, 2-chloro-N-(2-hydroxyphenyl)acetamide was found to be significantly more active against various microbial strains compared to its non-chlorinated analog, N-(2-hydroxyphenyl)acetamide. mdpi.com

Table 1: Antibacterial Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | Effective against S. aureus and MRSA | Less effective against E. coli | Activity varies with substituent position and lipophilicity. Halogenated derivatives are highly active. | researchgate.net |

| Various Chloroacetamide Derivatives | Active against S. aureus | Active against E. coli | Activity comparable to standard drugs. May target DNA gyrase and topoisomerase II. | nih.govuea.ac.uk |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | - | Active against Klebsiella pneumoniae | The chloro atom enhances antibacterial potency. | nih.gov |

| bis-chloroacetamide derivative | Active against S. aureus and B. subtilis | Active against P. aeruginosa and E. coli | A sulfide (B99878) derivative showed potent activity against S. aureus and P. aeruginosa. | nih.gov |

This table is for illustrative purposes and summarizes findings from various studies on different chloroacetamide derivatives.

Evaluation of Antifungal Activity, Including Efficacy against Candida albicans

In addition to their antibacterial properties, chloroacetamide derivatives have demonstrated significant antifungal activity. Several studies have highlighted their efficacy against various fungal pathogens, including the opportunistic yeast Candida albicans.

A study investigating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found them to be moderately effective against C. albicans. researchgate.net Similar to their antibacterial action, the antifungal activity was influenced by the substituents on the phenyl ring. researchgate.net Another research effort focusing on eleven chloroacetamide derivatives identified several compounds as being highly effective against Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 25-50 µg/mL. sigmaaldrich.comnih.gov

The compound 2-chloro-N-phenylacetamide has been specifically studied for its antifungal properties against fluconazole-resistant Candida species. It was found to inhibit the growth of all tested strains of C. albicans and C. parapsilosis, with MIC values between 128 and 256 µg/mL. nih.govselleckchem.com This compound was also effective in inhibiting biofilm formation, a crucial virulence factor for Candida infections. nih.govselleckchem.com Interestingly, its mechanism of action does not appear to involve binding to ergosterol, a common target for antifungal drugs, suggesting an alternative mode of action. sigmaaldrich.comnih.govnih.govselleckchem.com

Furthermore, the presence of the chlorine atom has been shown to be important for antifungal activity. For instance, 2-chloro-N-(2-hydroxyphenyl) acetamide was able to inhibit 96.6% of C. albicans strains, whereas its non-chlorinated counterpart showed no activity. mdpi.com

Studies on Activity Against Drug-Resistant Microbial Isolates

The emergence of drug-resistant microbial strains is a major global health concern, and the development of new antimicrobial agents with activity against these pathogens is crucial. Chloroacetamide derivatives have shown promise in this area.

As previously mentioned, N-(substituted phenyl)-2-chloroacetamides have been found to be effective against methicillin-resistant S. aureus (MRSA), a notorious drug-resistant bacterium. researchgate.net This indicates that these compounds may have a mechanism of action that circumvents the resistance mechanisms present in MRSA.

In the context of antifungal resistance, 2-chloro-N-phenylacetamide has demonstrated significant activity against fluconazole-resistant strains of C. albicans and C. parapsilosis. nih.govselleckchem.com This is particularly important as fluconazole (B54011) is a commonly used antifungal, and resistance to it is a growing clinical problem. The ability of this chloroacetamide derivative to inhibit both planktonic cells and biofilms of these resistant strains highlights its potential as a therapeutic alternative. nih.govselleckchem.com

The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae, a Gram-negative bacterium known for its high rates of drug resistance. nih.gov Studies have also explored the synergistic effects of this compound when combined with conventional antibiotics, suggesting that it could be used to enhance the efficacy of existing treatments against resistant strains. nih.gov

Anticancer Potential in Cell Line Models

Beyond their antimicrobial properties, chloroacetamide derivatives have garnered attention for their potential as anticancer agents. In vitro studies have demonstrated their cytotoxic and antiproliferative effects on various cancer cell lines.

Evaluation of Cytotoxic and Antiproliferative Effects on Various Cancer Cell Lines

A number of studies have reported the synthesis and evaluation of chloroacetamide derivatives for their anticancer activity. For example, a series of small molecules with a chloroacetamide "warhead" were screened for their viability against various breast, prostate, and oral cancer cell lines. nih.gov These screenings led to the identification of several hits that inhibited the self-renewal of cancer cells with stem-like characteristics in vitro. nih.gov

Another study focused on multi-substituted N-phenyl-2,2-dichloroacetamide analogues and found that 3,5-disubstituted derivatives had satisfactory potency. Specifically, N-(3,5-diiodophenyl)-2,2-dichloroacetamide exhibited a low IC50 value against a non-small cell lung cancer cell line and was shown to induce apoptosis in cancer cells.

Research on 2-chloro- and 2,2-dichloroacetamides bearing a thiazole (B1198619) scaffold also revealed significant cytotoxic activity against human cancer cell lines. The 2-chloroacetamide (B119443) derivatives, in particular, demonstrated promising potential as anticancer agents.

Table 2: Cytotoxic Activity of Selected Chloroacetamide Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Chloroacetamide derivatives with a "warhead" | Breast, prostate, and oral cancer cell lines | Inhibited self-renewal of cancer stem-like cells. | nih.gov |

| Multi-substituted N-phenyl-2,2-dichloroacetamides | Non-small cell lung cancer | N-(3,5-diiodophenyl)-2,2-dichloroacetamide induced apoptosis. | |

| 2-Chloroacetamides with a thiazole scaffold | Human cancer cell lines | Exhibited significant cytotoxic activity. | |

| N,N-disubstituted chloroacetamides | Various cancer cell lines | Showed antimicrobial and anticancer activity. | |

| 3,3-dichloro-β-lactams (from trichloroacetamides) | Squamous cell carcinoma (A431) | Exhibited cytotoxic activity dependent on structure and concentration. |

This table is for illustrative purposes and summarizes findings from various studies on different chloroacetamide derivatives.

Analysis of Selectivity Against Specific Cancer Cell Types

The selectivity of an anticancer agent is a critical factor, as it determines its ability to target cancer cells while sparing normal, healthy cells. Some studies on chloroacetamide derivatives have addressed this aspect.

In the investigation of small molecules with a chloroacetamide warhead, the promising hits were evaluated for their in vitro toxicity against normal human peripheral blood mononuclear cells and a mouse embryonic fibroblast cell line. nih.gov The results indicated that some of these compounds exhibited promising anti-cancer stem cell potential with little to no toxicity against normal cells. nih.gov

A study on 3,3-dichloro-β-lactams, synthesized from trichloroacetamides, evaluated their cytotoxic properties on both a squamous cell carcinoma cell line (A431) and a non-tumoral human keratinocyte cell line (HaCaT). The results showed that the cytotoxic response was dependent on the specific β-lactam derivative and its concentration. Importantly, some of the tested molecules demonstrated promising selectivity against the tumor cells compared to the non-tumoral cells.

These findings suggest that it is possible to design and synthesize chloroacetamide derivatives with a degree of selectivity for cancer cells, which is a crucial step in the development of effective and safer cancer chemotherapeutics.

Other Investigational Pharmacological Activities (In Vitro)

Beyond core applications, the chemical architecture of N-(3-benzylphenyl)-2-chloroacetamide and its analogues suggests potential interactions with various biological targets. In vitro studies on related structures have revealed a landscape of investigational pharmacological activities, from receptor antagonism to enzyme inhibition and antiparasitic effects.

Antihistaminic Activity (Referencing Structural Precursors in this Class)

Histamine (B1213489) H1 receptor antagonists are fundamental in treating allergic reactions, which are characterized by symptoms like bronchoconstriction and inflammation. ijbcp.com The evaluation of antihistaminic activity often employs in vitro models such as isolated guinea pig ileum or tracheal chain preparations, where the ability of a compound to counteract histamine-induced muscle contraction is measured. researchgate.net Animal models, including histamine-induced bronchospasm in guinea pigs, also serve to assess the protective effects of potential antihistamines. ijbcp.com

While direct studies on the antihistaminic properties of this compound are not prominent in the literature, the broader class of N-substituted amides has been explored. For instance, benzamide (B126) derivatives of carboxyterfenadine have been synthesized and evaluated for their H1 receptor antagonist activity. nih.gov These studies provide a reference point for the potential of amide-containing structures to interact with histamine receptors. The evaluation of chloroacetamide derivatives in established models, such as clonidine-induced catalepsy which is inhibited by H1 receptor antagonists, could elucidate their potential in this therapeutic area. ijbcp.com

Antidepressant and Anticonvulsant Properties in Cellular Assays

The neuroactive potential of chloroacetamide derivatives has been a significant area of research, with many compounds demonstrating notable anticonvulsant properties in preclinical screening.

Anticonvulsant Activity: Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown that their anticonvulsant activity is closely linked to the substituent at the 3-position of the anilide moiety. nih.gov While many 3-chloroanilide derivatives were inactive, compounds with a 3-(trifluoromethyl)anilide group showed considerable protection in the maximal electroshock (MES) seizure test. nih.gov For example, one of the most active compounds in this series protected animals in tests at both 0.5 hours (at a 300 mg/kg dose) and 4 hours (at a 100 mg/kg dose). nih.gov

Another series of potential anticonvulsants, 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, were assessed in MES and 6 Hz seizure tests. mdpi.com The most active compound from this group, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial ED₅₀ and protective index than the reference drug valproic acid in both the MES test (68.30 mg/kg vs. 252.74 mg/kg) and the 6 Hz test (28.20 mg/kg vs. 130.64 mg/kg). mdpi.com In vitro binding assays suggested that the mechanism for the most active compounds likely involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

| Compound Class | Test Model | Key Findings | Reference Compound | Reference |

|---|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Maximal Electroshock (MES) | 3-(Trifluoromethyl)anilide derivatives showed significant protection. | Phenytoin | nih.gov |

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES Test | ED₅₀ of 68.30 mg/kg for most active compound. | Valproic Acid (ED₅₀ 252.74 mg/kg) | mdpi.com |

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | 6 Hz Test (32 mA) | ED₅₀ of 28.20 mg/kg for most active compound. | Valproic Acid (ED₅₀ 130.64 mg/kg) | mdpi.com |

| N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamides | MES Test (mice, ip) | Activity improved with smaller 3-alkoxy groups; O-methoxy analog (Lacosamide) had an ED₅₀ of 4.5 mg/kg. | Phenytoin | nih.gov |

Antidepressant Activity: The evaluation of antidepressant-like properties often utilizes cellular assays and animal models such as the forced swim test. mdpi.com Research into novel antidepressant compounds has focused on targets like the 5-HT1A and D2 receptors. For instance, 2-methoxyphenylpiperazine derivatives have shown promise, acting as antagonists at these receptors in cellular aequorin-based functional assays. mdpi.com While specific data for this compound is scarce, the broader N-arylacetamide scaffold has been incorporated into compounds targeting enzymes like α-glucosidase, indicating its versatility in drug design. mdpi.com The antidepressant potential of chloroacetamide derivatives could be explored by screening them in established cellular models that measure effects on targets like the serotonin (B10506) transporter (SLC6A4) and monoamine oxidase A (MAOA), which are implicated in tryptophan metabolism and serotonergic synapse function. nih.gov

Src Kinase Inhibitory Effects

Src family kinases (SFKs) are non-receptor tyrosine kinases that are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and motility. chapman.edu Their deregulated activity is linked to cancer, making them a key therapeutic target. nuvectis.com

N-benzyl acetamide derivatives have been specifically designed and evaluated as Src kinase inhibitors. In one study, researchers synthesized a series of N-benzyl substituted thiazolyl acetamide derivatives as analogues of KX2-391, a known selective Src substrate binding site inhibitor. chapman.edunih.gov The unsubstituted N-benzyl derivative in this thiazole series demonstrated significant inhibition of c-Src kinase with GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. chapman.edu This highlights the importance of the N-benzyl acetamide core for inhibitory activity.

| Compound/Derivative | Cell Line | Activity (GI₅₀) | Target | Reference |

|---|---|---|---|---|

| Unsubstituted N-benzyl thiazolyl acetamide (8a) | NIH3T3/c-Src527F | 1.34 µM | c-Src Kinase | chapman.edu |

| Unsubstituted N-benzyl thiazolyl acetamide (8a) | SYF/c-Src527F | 2.30 µM | c-Src Kinase | chapman.edu |

| 4-Fluorobenzylthiazolyl derivative (8b) | BT-20 and CCRF cells | 64-71% inhibition of cell proliferation at 50 µM | Cell Proliferation | chapman.edu |

Other small molecules have also been identified as potent Src inhibitors. The compound eCF506, for example, uniquely locks the Src kinase in its native inactive conformation, inhibiting both its enzymatic and scaffolding functions. nuvectis.com This leads to potent and selective pathway inhibition. The evaluation of this compound and its analogues in cellular assays using cell lines that overexpress Src kinase, such as the NIH3T3/c-Src527F line, would be a direct method to determine their potential as Src inhibitors.

Antitrypanosomal Activity against Protozoan Parasites

Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, remains a significant health issue in sub-Saharan Africa. The limitations of current drugs necessitate the search for new chemical entities. nih.gov In vitro assays are the first step in this discovery process, typically involving the incubation of compounds with parasites and measuring the inhibition of parasite growth or motility. plos.orgnih.govjournalijtdh.com

While direct studies on this compound are lacking, related heterocyclic and amide-containing structures have shown promising antitrypanosomal activity. For example, a high-throughput screen identified a substituted 2-thiohydantoin (B1682308) that inhibits T. brucei growth. nih.gov Subsequent optimization of this hit compound, which shares some structural motifs with N-substituted amides, led to derivatives with potent EC₅₀ values in the low nanomolar range.

Similarly, screening of a compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing potent T. brucei inhibitors. mdpi.com Medicinal chemistry efforts led to analogues with EC₅₀ values as low as 0.001 µM. Furthermore, studies on 1,2,3-triazole derivatives have identified compounds with potent activity against T. cruzi trypomastigotes, showing IC₅₀ values significantly lower than the reference drug benznidazole. mdpi.com Given that chloroacetamide derivatives have been noted for their broad biological activities, including antileishmanial action, screening this compound and its analogues against Trypanosoma species is a logical step to explore their potential in this area. nih.gov

Anti-Inflammatory Potential in Macrophage Cell Line Models

The inflammatory response, mediated by cells like macrophages, is a key factor in many diseases. The murine macrophage cell line RAW 264.7 is a standard in vitro model used to screen compounds for anti-inflammatory activity. mdpi.com In this model, inflammation is typically induced by lipopolysaccharide (LPS), which stimulates the macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.govutrgv.edu

The anti-inflammatory potential of a test compound is determined by its ability to reduce the production of these mediators. For example, studies on various natural and synthetic compounds have demonstrated significant, dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 cells. mdpi.comnih.govutrgv.edu The expression of enzymes responsible for producing these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also a key endpoint measured via methods like western blotting or RT-PCR. nih.gov

Molecular Mechanisms of Action and Target Identification for Chloroacetamide Scaffolds

Inhibition of Key Enzymatic Pathways

The covalent modification of enzymes is a primary mechanism through which chloroacetamides exert their effects. By binding to critical amino acid residues within an enzyme's active site or allosteric sites, they can permanently inhibit its function.

Very-Long-Chain Fatty Acid Synthase (VLCFAs) Inhibition and its Implications

A significant body of research has identified Very-Long-Chain Fatty Acid Synthases (VLCFAs) as a key target of chloroacetamide herbicides. nih.gov VLCFAs are enzyme complexes that catalyze the elongation of fatty acids beyond the typical 18 carbons. This process is vital in the biosynthesis of various lipids essential for plant development, such as cuticular waxes and suberin.

The inhibitory action occurs at the first step of elongation, where the VLCFA-synthase condenses a CoA-activated fatty acid with malonyl-CoA to add a two-carbon unit. nih.gov Chloroacetamides compete with the fatty acid substrate for the enzyme's binding site. Studies with herbicides like metazachlor (B166288) have shown that while the substrate can initially be displaced by the inhibitor, once the chloroacetamide forms a covalent bond with the synthase, the inhibition becomes irreversible. nih.govresearchgate.net This irreversible binding leads to very low half-inhibition values, often in the nanomolar range. researchgate.net

Interestingly, the inhibitory activity of chiral chloroacetamides, such as metolachlor (B1676510) and dimethenamid, is stereospecific, with only the (S)-enantiomers demonstrating significant activity against VLCFA-synthase. nih.govresearchgate.net The inhibition of VLCFA disrupts the production of essential lipids, leading to metabolic failure and, in plants, herbicidal effects.

Interactive Table 1: Chloroacetamide Compounds and VLCFA Inhibition

| Compound | Class | Target Enzyme | Key Finding | Citation |

|---|---|---|---|---|

| Metazachlor | Chloroacetamide Herbicide | VLCFA-Synthase | Irreversibly inhibits the enzyme by competing with the acyl-CoA substrate. | nih.gov |

| Metolachlor | Chloroacetamide Herbicide | VLCFA-Synthase | Inhibition is stereospecific; only the (S)-enantiomer is active. | nih.govresearchgate.net |

| Dimethenamid | Chloroacetamide Herbicide | VLCFA-Synthase | Shows chiral-dependent inhibition similar to metolachlor. | researchgate.net |

Chalcone (B49325) Synthase Inhibition and Related Biosynthetic Pathways

Chalcone synthase (CHS) is another enzyme reported to be inhibited by chloroacetamides. researchgate.net CHS is a pivotal enzyme in the biosynthesis of flavonoids, a diverse class of plant secondary metabolites involved in pigmentation, defense, and signaling. nih.gov Like VLCFA-synthase, CHS is a condensing enzyme that uses malonyl-CoA as a substrate. nih.gov It catalyzes the formation of a chalcone scaffold, which is the precursor to all flavonoids.

While chloroacetamides can inhibit CHS, research suggests this is not the primary mechanism responsible for their herbicidal activity. researchgate.net However, the inhibition demonstrates the broader capability of the chloroacetamide scaffold to target various condensing enzymes that utilize similar substrates and catalytic mechanisms. This cross-reactivity highlights the potential for these compounds to interfere with multiple biosynthetic pathways. uregina.ca

Cellular and Subcellular Level Interactions

The reactivity of the chloroacetamide scaffold allows it to interact with numerous cellular components beyond specific enzymatic pathways, leading to broader systemic effects.

Investigation of Microbial Cell Membrane Disruption Mechanisms

The cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this barrier is a common mechanism for antimicrobial agents. nih.govfrontiersin.org While direct studies on N-(3-benzylphenyl)-2-chloroacetamide are lacking, the chemical properties of chloroacetamides suggest a potential for membrane interaction. Cationic antimicrobial peptides, for example, interact with the electronegative bacterial cell surface, leading to membrane permeabilization, pore formation, and eventual cell lysis. frontiersin.orglatrobe.edu.au

A chloroacetamide compound could disrupt membrane function through several hypothetical mechanisms:

Alkylation of Membrane Proteins: Cysteine residues in membrane-bound transporters, channels, or structural proteins could be covalently modified, disrupting their function and compromising membrane integrity. nih.gov

Inhibition of Membrane Synthesis: As discussed with VLCFAs, inhibiting the synthesis of essential fatty acids would directly impact the cell's ability to produce and maintain its membranes.

Interference with Essential Cellular Metabolic Pathways

The ability of chloroacetamides to act as sulfhydryl alkylating reagents gives them the potential to interfere with a wide array of metabolic processes. nih.gov Many essential enzymes across different pathways rely on cysteine residues for their catalytic activity or structural stability.

By forming covalent adducts with these enzymes, a compound like this compound could theoretically disrupt:

Glycolysis and Cellular Respiration: Key enzymes in these central energy-producing pathways contain reactive cysteine residues.

Nucleotide Biosynthesis: Interference with this pathway could halt DNA and RNA synthesis.

Redox Homeostasis: Alkylation of proteins like glutathione (B108866) reductase or thioredoxin could disrupt the cell's ability to manage oxidative stress.

Receptor Binding and Signaling Pathway Modulation

Modern drug discovery often utilizes covalent inhibitors for their high potency and prolonged duration of action. The chloroacetamide scaffold is an ideal electrophilic "warhead" for designing such inhibitors. researchgate.net These inhibitors are designed to bind specifically to a target protein and form a permanent covalent bond.

A notable example is the use of chloroacetamide fragments to target the Transcriptional Enhanced Associate Domain (TEAD) proteins, which are central to the Hippo signaling pathway. rsc.orgillinois.edu The Hippo pathway is crucial for regulating organ size and cell proliferation, and its dysregulation is implicated in cancer. TEAD proteins have a conserved cysteine in a lipid-binding pocket that can be targeted by chloroacetamide electrophiles. rsc.org By covalently binding to this cysteine, the inhibitors can block the interaction of TEAD with its co-activator YAP1, thereby inhibiting the transcription of pro-growth genes. illinois.edu

This research demonstrates that the chloroacetamide scaffold can be incorporated into larger molecules to achieve highly specific modulation of critical signaling pathways, representing a sophisticated mechanism of action beyond general toxicity.

Exploration of Dopamine (B1211576) Receptor System Interactions (as observed in broader acetamide (B32628) classes)

While direct studies on this compound's effect on the dopamine system are not available, the broader family of acetamide derivatives has been shown to interact with multiple components of dopaminergic neurotransmission. These interactions range from direct receptor binding to modulation of dopamine metabolism and transport.

Dopamine Receptor Agonism: Research into diaryl piperazine (B1678402) acetamides has identified them as potent and selective agonists for the dopamine D4 receptor. nih.gov A strategy involving the reversal of an amide bond in a known D4 partial agonist led to compounds with high potency and stability, highlighting how structural modifications to the acetamide scaffold can fine-tune receptor interaction and functional activity. nih.gov

Dopamine Transporter (DAT) Inhibition: The compound Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a well-known dopamine uptake inhibitor that binds to the dopamine transporter (DAT). acs.org This action is distinct from that of other psychostimulants like cocaine. acs.org Studies on Modafinil analogues, where substitutions are made on the diphenyl rings and the terminal amide, have been conducted to explore the structural requirements for this unique binding mode at the DAT. acs.org

Monoamine Oxidase B (MAO-B) Inhibition: Acetamide-type compounds have also been identified as effective modulators of enzymes involved in neurodegenerative diseases, such as Monoamine Oxidase B (MAO-B). nih.gov MAO-B is a key enzyme in the metabolic breakdown of dopamine. nih.gov Inhibitors of this enzyme, such as safinamide, which contains an acetamide-like structure, play a role in managing Parkinson's disease. nih.gov This demonstrates that the acetamide scaffold can be tailored to inhibit enzymes critical to dopamine regulation. nih.gov

| Compound Class/Example | Molecular Target | Observed Interaction | Reference |

|---|---|---|---|

| Diaryl piperazine acetamides | Dopamine D4 Receptor | Selective Agonist | nih.gov |

| Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) | Dopamine Transporter (DAT) | Uptake Inhibitor | acs.org |

| Safinamide (alpha-milacemide structural family) | Monoamine Oxidase B (MAO-B) | Enzyme Inhibitor | nih.gov |

Identification and Validation of Other Specific Molecular Targets

The reactive chloroacetamide group is a versatile "warhead" for designing covalent inhibitors that target proteins beyond the nervous system. The primary mechanism involves the alkylation of a nucleophilic cysteine residue within a protein's binding pocket.

TEAD-YAP Protein-Protein Interaction Inhibition: A significant target for chloroacetamide scaffolds is the Transcriptional Enhanced Associate Domain (TEAD) protein family. nih.govillinois.edursc.org The interaction between TEAD and its co-activator, Yes-Associated Protein (YAP1), is a critical component of the Hippo signaling pathway, which is involved in cell proliferation. illinois.edursc.org Fragment library screening has identified chloroacetamide electrophiles that covalently bind to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. nih.govillinois.edu This binding event allosterically inhibits the TEAD-YAP1 interaction, providing a potential strategy for therapeutic intervention. nih.gov Mass spectrometry and kinetic analyses have confirmed that these compounds act as covalent inhibitors, with defined reaction rates and binding constants for various TEAD isoforms. nih.govrsc.org

General Cysteine-Reactive Scaffolds: The chloroacetamide moiety is frequently employed as a cysteine-targeting electrophile in the development of covalent inhibitors for a wide range of proteins. researchgate.netbiorxiv.org The general mechanism involves an initial, reversible binding of the compound to the target protein, followed by the irreversible formation of a covalent bond with a reactive cysteine thiol group. researchgate.net This strategy has been used to develop inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR). researchgate.net However, the high reactivity of the chloroacetamide warhead can also lead to higher cytotoxicity compared to other electrophiles, a factor that requires consideration in drug design. biorxiv.org

Antimicrobial Targets: Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov The biological activity is influenced by the substituents on the phenyl ring, which affect properties like lipophilicity. nih.gov High lipophilicity is believed to facilitate the passage of these compounds through the phospholipid bilayer of the microbial cell membrane to reach intracellular targets. nih.gov While specific intracellular targets are not always fully elucidated, the mechanism is presumed to involve the reaction of the chloroacetamide group with essential bacterial proteins.

| Target | Mechanism of Action | Significance | Reference |

|---|---|---|---|

| TEAD Proteins | Covalent modification of a conserved cysteine in the palmitate pocket, disrupting the TEAD-YAP1 interaction. | Inhibition of the Hippo signaling pathway. | nih.govillinois.edursc.org |

| Protein Cysteine Residues (General) | Covalent bond formation via nucleophilic attack from the cysteine thiol group on the electrophilic chloroacetamide. | Broad applicability in designing covalent inhibitors for enzymes and other proteins (e.g., EGFR). | researchgate.net |

| Bacterial Proteins | Presumed covalent modification of essential proteins following passage through the cell membrane. | Antimicrobial activity, particularly against Gram-positive bacteria. | nih.gov |

Structure Activity Relationship Sar Analysis and Rational Design

Impact of Substituent Electronic and Steric Properties on Biological Potency

The biological activity of N-phenylacetamide derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the electronic environment and steric bulk of the molecule, thereby affecting its interaction with biological targets, membrane permeability, and metabolic stability.

Effects of Halogenation and Other Electron-Withdrawing/Donating Groups

Research on a series of N-(substituted phenyl)-2-chloroacetamides has demonstrated a strong correlation between the electronic properties of substituents and antimicrobial activity. nih.govnih.gov Halogenation, in particular, has been shown to be a key determinant of potency. For instance, compounds bearing a halogen at the para-position of the phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, exhibit significant antimicrobial activity. nih.govnih.gov This is often attributed to the electron-withdrawing nature of halogens, which can enhance the electrophilicity of the chloroacetamide moiety, a group known to be a reactive alkylating agent. kg.ac.rs

The position of the halogen is also critical. A study on N-(substituted phenyl)-2-chloroacetamides revealed that halogenated compounds with para-substituents were among the most active against Gram-positive bacteria and pathogenic yeasts. nih.gov In the case of N-(3-benzylphenyl)-2-chloroacetamide, the benzyl (B1604629) group is at the meta-position. While not a halogen, its electronic influence—a weakly electron-donating group—would be expected to modulate the reactivity of the chloroacetamide group differently than a halogen.

Other electron-withdrawing groups, such as the cyano group (-CN), have also been investigated. Compounds with 3-CN and 4-CN substitutions have shown favorable topological polar surface area (TPSA) values, which are important for cell permeability. nih.gov Conversely, electron-donating groups like hydroxyl (-OH) can also impact activity, though their effects are often linked to changes in lipophilicity and hydrogen bonding potential. nih.gov

Influence of Alkyl and Aromatic Substitutions on Efficacy

The presence of alkyl and aromatic groups introduces significant steric and lipophilic changes to the N-phenylacetamide scaffold. The benzyl group in this compound is a large, non-polar substituent that would substantially increase the molecule's bulk and lipophilicity compared to smaller alkyl or halogen substituents.

Studies on related compounds indicate that such bulky substitutions can have varied effects. In some cases, increased steric hindrance can negatively impact binding to a target protein. However, the increased lipophilicity can also enhance passage through cellular membranes, a critical step for reaching intracellular targets. nih.govnih.gov The meta-position of the benzyl group in the target compound places this bulky substituent away from the amide linkage, which may be crucial for maintaining a conformation suitable for biological activity.

Positional Isomerism and Stereochemical Effects on Biological Activity

The spatial arrangement of atoms and functional groups is a critical determinant of biological activity. Positional isomerism and stereochemistry play pivotal roles in how a molecule interacts with its biological target.

The position of substituents on the phenyl ring of N-phenylacetamide derivatives has been shown to be crucial for their biological effects. nih.gov A study on twelve N-(substituted phenyl)-2-chloroacetamides highlighted that the biological activity varied significantly with the position of the substituents. nih.govnih.gov For example, para-substituted halogenated compounds were found to be highly active. nih.govnih.gov In this compound, the benzyl group is located at the meta-position. This positioning would result in a different spatial orientation of the bulky benzyl group compared to an ortho- or para-isomer, which would in turn affect its interaction with a target receptor or enzyme. The meta-positioning may prevent steric clashes that could occur with ortho-substitution, while potentially allowing for different binding interactions compared to a para-substituent.

While this compound itself is not chiral, the introduction of chiral centers into related N-phenylacetamide scaffolds has demonstrated the importance of stereochemistry. For instance, in studies on anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), the (R)-enantiomer was found to be the active anticonvulsant, highlighting the stereospecificity of its biological target. nih.gov This underscores that if chiral centers were to be introduced into the this compound structure, for example by modification of the benzyl group, the resulting stereoisomers would likely exhibit different biological activities.

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors to correlate the chemical structure of compounds with their biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties.

Lipophilicity as a Crucial Determinant of Bioactivity and Cell Permeability

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemspider.com For a compound to exert a biological effect, it must often cross lipid-rich cell membranes to reach its target.

In the context of N-(substituted phenyl)-2-chloroacetamides, lipophilicity has been identified as a critical factor for antimicrobial activity. nih.govnih.gov A study demonstrated that the most active halogenated derivatives possessed high lipophilicity, which facilitates their passage through the phospholipid bilayer of cell membranes. nih.govnih.gov For this compound, the presence of the benzyl group would confer a high degree of lipophilicity. The predicted XlogP value for this compound is 3.4, indicating significant lipophilicity. uni.lu This suggests that the compound would likely have good cell permeability.

The table below presents the calculated lipophilicity (logP) and other molecular properties for a series of N-(substituted phenyl)-2-chloroacetamides, illustrating the range of these values within this chemical class. nih.gov

| Compound | Substituent (R) | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) |

| SP1 | H | 169.61 | 1.87 | 29.10 |

| SP2 | 4-F | 187.60 | 2.06 | 29.10 |

| SP3 | 4-Cl | 204.05 | 2.53 | 29.10 |

| SP4 | 3-Br | 248.51 | 2.68 | 29.10 |

| SP5 | 4-Br | 248.51 | 2.68 | 29.10 |

| SP6 | 4-I | 295.51 | 3.01 | 29.10 |

| SP7 | 4-NO₂ | 214.61 | 2.05 | 74.92 |

| SP8 | 4-COCH₃ | 211.65 | 1.63 | 46.17 |

| SP9 | 4-OH | 185.61 | 1.50 | 49.33 |

| SP10 | 3-CN | 194.62 | 1.62 | 52.89 |

| SP11 | 4-CN | 194.62 | 1.62 | 52.89 |

| SP12 | 4-CH₃ | 183.64 | 2.33 | 29.10 |

Data sourced from a study on the antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides. nih.gov

Analysis of Topological and Electronic Descriptors in Activity Modulation

Beyond lipophilicity, other molecular descriptors play a significant role in modulating biological activity. Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. A study on N-(substituted phenyl)-2-chloroacetamides showed that compounds with TPSA values in the optimal range of 46.17 to 52.89 Ų exhibited high permeability. nih.gov The TPSA of this compound is predicted to be 29.10 Ų, which is within the favorable range for good membrane permeability. uni.lu

Electronic descriptors, such as the partial charge on specific atoms, can provide insights into the reactivity of a molecule. For chloroacetamides, the electrophilic character of the carbon atom bearing the chlorine is crucial for its alkylating activity, which is believed to be a mechanism of action for some of their biological effects. kg.ac.rs The electronic influence of the 3-benzylphenyl group would modulate the partial charge on this carbon, thereby influencing its reactivity and, consequently, its biological potency.

QSAR studies on related acetamide (B32628) derivatives have successfully used a variety of descriptors, including Wiener index and information indices, to build predictive models of biological activity. kg.ac.rs These models help to elucidate the structural requirements for a desired biological effect and can guide the design of new, more potent analogues.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (in this case, N-(3-benzylphenyl)-2-chloroacetamide) to the active site of a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

The initial step in a molecular docking study of this compound would involve the identification of potential biological targets. Based on the known activities of related chloroacetamide derivatives, which have shown antimicrobial and herbicidal properties, logical targets could include enzymes essential for bacterial survival or plant growth. researchgate.netnih.gov For instance, enzymes like DNA gyrase or dihydrofolate reductase in bacteria, or very-long-chain fatty acid synthases (VLCFAs) in plants, could be selected as proposed targets. nih.gov

The docking process would then involve the use of specialized software to place the three-dimensional structure of this compound into the binding site of the chosen target. The software calculates the binding energy, which is an estimation of the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. The results of such a hypothetical docking study are often presented in a tabular format, as illustrated below.

Table 1: Hypothetical Docking Scores of this compound with Proposed Biological Targets

| Proposed Biological Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| Escherichia coli DNA Gyrase B | 5L3J | -8.5 |

| Staphylococcus aureus Dihydrofolate Reductase | 2W9S | -7.9 |

| Arabidopsis thaliana VLCFA Synthase | 2UXW | -9.2 |

Identification of Key Interacting Residues within Active Sites

Beyond predicting binding affinity, molecular docking provides crucial insights into the specific interactions between the ligand and the amino acid residues of the target's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key residues is fundamental for understanding the mechanism of action and for designing modifications to the ligand to improve its binding.

For this compound, the benzylphenyl group would be expected to form hydrophobic interactions, while the amide and chloroacetamide moieties could participate in hydrogen bonding. A detailed analysis of the docking pose would reveal the specific amino acid residues involved in these interactions.

Table 2: Hypothetical Key Interacting Residues for this compound with a Proposed Target (e.g., VLCFA Synthase)

| Interacting Residue | Interaction Type |

|---|---|

| Phenylalanine (Phe234) | Pi-Pi Stacking with benzyl (B1604629) ring |

| Leucine (Leu345) | Hydrophobic interaction with phenyl ring |

| Serine (Ser123) | Hydrogen bond with amide oxygen |

| Arginine (Arg45) | Hydrogen bond with chloro group |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity Based on Molecular Structure

In a QSAR study involving this compound, a series of related compounds with varying substituents on the phenyl ring would be synthesized and their biological activity (e.g., antimicrobial efficacy) would be experimentally determined. nih.gov A range of molecular descriptors for each compound, such as lipophilicity (logP), molar refractivity, and topological polar surface area (TPSA), would then be calculated. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a QSAR model that correlates these descriptors with the observed biological activity.

A study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that their biological activity varied with the position and nature of the substituents on the phenyl ring. nih.gov For instance, compounds with halogenated p-substituted phenyl rings were among the most active due to their high lipophilicity, which facilitates passage through cell membranes. nih.gov

Table 3: Physicochemical Properties and Antimicrobial Activity of a Series of N-(substituted phenyl)-2-chloroacetamides

| Compound | R-group | LogP | TPSA (Ų) | MIC (µg/mL) vs S. aureus |

|---|---|---|---|---|

| This compound | 3-benzyl | 4.5 | 29.1 | (Predicted) |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | 2.9 | 29.1 | 125 |

| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | 2.4 | 29.1 | 250 |

| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | 3.1 | 29.1 | 125 |

| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-OH | 1.8 | 49.3 | 500 |

Adapted from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Statistical Validation and Interpretation of QSAR Models

A crucial aspect of QSAR modeling is the statistical validation of the developed models to ensure their predictive power. This is typically done by dividing the dataset into a training set (to build the model) and a test set (to validate it). Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to assess the model's quality. An R² value close to 1 indicates a good fit of the model to the data, while a high q² value suggests good predictive ability.

The interpretation of the QSAR model provides insights into the structural requirements for high biological activity. For example, a positive coefficient for logP in the QSAR equation would indicate that increasing lipophilicity leads to higher activity, guiding the design of future analogs.

Virtual Screening Methodologies for the Identification of Novel Active Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given a lead compound like this compound, virtual screening can be employed to find other commercially available or synthetically accessible molecules with similar properties but potentially improved activity or different intellectual property profiles.

This can be done through two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar shapes and chemical features.

Structure-based virtual screening: This approach uses the three-dimensional structure of the biological target to dock a large number of compounds from a library, and those with the best-predicted binding affinities are selected for further investigation.

The output of a virtual screening campaign is a ranked list of "hits" that can then be acquired and tested experimentally, significantly streamlining the early stages of drug discovery.

De Novo Drug Design Strategies Based on Mechanistic Insights

Currently, there are no published research findings detailing de novo drug design strategies based on mechanistic insights for this compound. The necessary foundational research, including the identification of a specific biological target and the elucidation of its mechanism of action, has not been reported for this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For N-(3-benzylphenyl)-2-chloroacetamide, ¹H and ¹³C NMR would be essential for confirming its identity and structure.

However, a thorough search of scientific databases and literature has yielded no published ¹H or ¹³C NMR spectral data for this compound.

Table 1: Anticipated, but Unavailable, ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (C₆H₅) | Data not available | Data not available | Data not available |

| Aromatic (C₆H₄) | Data not available | Data not available | Data not available |

| Methylene (CH₂) | Data not available | Data not available | Data not available |

| Chloro-methylene (Cl-CH₂) | Data not available | Data not available | Data not available |

| Amide (NH) | Data not available | Data not available | Data not available |

Table 2: Anticipated, but Unavailable, ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | Data not available |

| Aromatic (C) | Data not available |

| Aromatic (CH) | Data not available |

| Methylene (CH₂) | Data not available |

| Chloro-methylene (Cl-CH₂) | Data not available |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

While no experimentally determined mass spectra for this compound have been published, predicted data is available through chemical databases. This predicted data suggests the expected mass for various adducts of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 260.08368 |

| [M+Na]⁺ | 282.06562 |

| [M-H]⁻ | 258.06912 |

| [M+NH₄]⁺ | 277.11022 |

| [M]⁺ | 259.07585 |

This data is predicted and has not been experimentally verified.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a characteristic fingerprint of the compound. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amide N-H bond, the carbonyl C=O group, C-N bond, C-Cl bond, and aromatic C-H and C=C bonds.

A review of the available literature indicates that no experimental IR spectrum for this compound has been published.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

There are no published X-ray crystallographic data for this compound in the Cambridge Structural Database or other scientific literature. Therefore, its crystal structure, absolute stereochemistry, and solid-state conformation remain undetermined.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Purity Assessment and Lipophilicity Determination

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Thin-Layer Chromatography (RP-TLC) are crucial chromatographic techniques for assessing the purity of a compound and determining its lipophilicity (log P). These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

No specific HPLC or RP-TLC methods or associated data (such as retention time or Rf values) have been reported in the scientific literature for the analysis of this compound.

Future Research Directions and Translational Perspectives

Development of Highly Potent and Selective N-(3-benzylphenyl)-2-chloroacetamide Analogues

A primary avenue for future research is the systematic exploration of the chemical space around the this compound core structure. The goal of such medicinal chemistry efforts would be to synthesize and screen a library of analogues to identify compounds with enhanced potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies would be central to this endeavor. By methodically modifying different parts of the molecule, researchers can decipher the contribution of each component to its biological activity. Key modifications could include:

Substitution on the Benzyl (B1604629) and Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on both aromatic rings can modulate the compound's electronic properties, lipophilicity, and steric profile. For instance, halogenation has been shown to increase the lipophilicity and cell membrane permeability of some N-phenyl-2-chloroacetamides, enhancing their antimicrobial activity. nih.gov

Modification of the Linker: The length and nature of the linker between the two phenyl rings could be altered to optimize the spatial orientation and distance between these two key pharmacophoric elements.

Replacement of the Chloroacetamide Moiety: While the chloroacetyl group is a potent reactive handle, it can be replaced with other electrophilic groups (e.g., bromoacetamide, acrylamide, vinyl sulfone) to fine-tune reactivity and selectivity towards specific nucleophilic residues in target proteins.

The following table illustrates a hypothetical SAR study for a series of this compound analogues against a generic kinase target.

| Compound | R1 (Phenyl Ring) | R2 (Benzyl Ring) | IC₅₀ (nM) |

| 1 | H | H | 500 |

| 2 | 4-Cl | H | 250 |

| 3 | H | 4-OCH₃ | 750 |

| 4 | 4-Cl | 4-OCH₃ | 400 |

| 5 | 3-F | H | 150 |

| 6 | H | 2-F | 600 |

Elucidation of Unexplored Biological Targets and Mechanistic Pathways

Given the electrophilic nature of the chloroacetamide group, this compound and its analogues are likely to act as covalent inhibitors of various enzymes. The benzylphenyl scaffold can provide the necessary interactions to guide the molecule to the active site of a target protein, where the chloroacetamide moiety can then react with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, histidine).

Future research should focus on identifying the specific biological targets of this compound class. This can be achieved through a combination of in silico and experimental approaches:

Computational Docking and Screening: The structure of this compound can be computationally docked into the crystal structures of various enzymes, particularly those with known reactive cysteines in their active sites, such as certain kinases, proteases, and phosphatases.

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique utilizes reactive probes to identify the targets of small molecules in a complex biological system. An alkyne- or azide-functionalized analogue of this compound could be synthesized and used in ABPP experiments to "fish out" its protein targets from cell lysates or even live cells.

Biochemical and Cellular Assays: Once potential targets are identified, their interaction with the compound can be validated through in vitro enzyme activity assays and cell-based assays that measure downstream signaling events.

Implementation of Green Chemistry Approaches in Synthetic Methodologies

The traditional synthesis of N-substituted chloroacetamides often involves the use of chloroacetyl chloride with an appropriate amine in the presence of a base and an organic solvent. researchgate.net While effective, this method can generate significant chemical waste and may use hazardous reagents and solvents. Future synthetic efforts should prioritize the development of more environmentally friendly and sustainable methods for the production of this compound and its derivatives.

Key green chemistry principles that could be applied include:

Use of Greener Solvents: Replacing chlorinated solvents like dichloromethane (B109758) with more benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran. researchgate.net

Catalytic Methods: Developing catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents and bases.

Solvent-Free Reactions: Exploring the possibility of conducting the synthesis under solvent-free conditions, for example, by mechanochemical activation (ball milling). primescholars.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

The following table compares a traditional synthesis with a potential green alternative.

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvent | Dichloromethane | Water or Ethanol |

| Base | Triethylamine (B128534) (stoichiometric) | Catalytic base or no base |

| Reaction Conditions | Reflux | Room temperature |

| Work-up | Organic extraction, column chromatography | Filtration, crystallization |

| Waste Generation | High | Low |

Applications in Chemical Biology and as Molecular Probes for Biological Systems

The covalent reactivity of this compound makes it an excellent candidate for development as a chemical probe to study the function and regulation of its biological targets. By designing and synthesizing specialized versions of this molecule, researchers can gain valuable insights into complex biological processes.

Potential applications as a molecular probe include:

Target Identification and Validation: As mentioned earlier, tagged versions of the molecule can be used for ABPP to identify and validate novel drug targets.

Imaging Probes: Conjugating a fluorescent dye to a non-inhibitory analogue of this compound could allow for the visualization of its target protein's localization and dynamics within living cells using fluorescence microscopy.

Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., agarose (B213101) beads) can create an affinity matrix for the purification of its target protein and associated binding partners from a cell lysate. This can help to elucidate the protein's interaction network.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-benzylphenyl)-2-chloroacetamide and its derivatives?

- Methodology :

- Route 1 : React substituted anilines (e.g., 3-benzylphenylamine) with chloroacetyl chloride in dichloromethane under reflux with triethylamine as a base. Extract the product using aqueous workup and purify via recrystallization (e.g., toluene) .

- Route 2 : Use condensation reactions between chloroacetamide precursors (e.g., N-(4-acetylphenyl)-2-chloroacetamide) and thiocarbamoyl compounds in ethanolic sodium ethoxide to form intermediates .

- Key Validation : Confirm product purity via melting point analysis, NMR, and elemental analysis .

Q. How is the crystal structure of this compound determined?

- Methodology :

- Perform single-crystal X-ray diffraction (SCXRD) using instruments like Rigaku XtaLAB Synergy. Refine atomic coordinates with SHELX and visualize hydrogen-bonding networks via ORTEP-3 .

- Validate using PLATON for symmetry checks and MERCURY CSD 2.0 for structural comparisons .

- Data Interpretation : Analyze dihedral angles between aromatic rings (e.g., ~60° for naphthalene derivatives) and hydrogen-bond distances (e.g., N–H···O interactions) .

Q. What safety protocols are recommended for handling chloroacetamide derivatives in the lab?

- Guidelines :

- Use PPE (gloves, goggles) to prevent inhalation/contact (H313/H333 hazards). Work in fume hoods due to volatility .

- Follow Significant New Activity (SNAc) provisions under CEPA 1999 if scaling up synthesis, requiring pre-assessment of environmental/health risks .

- Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for chloroacetamide derivatives?

- Approach :

- Use DFT (Density Functional Theory) to optimize molecular geometry and compare with SCXRD results. For example, calculate bond lengths (e.g., C–Cl ~1.74 Å) and validate against experimental data .

- Perform molecular docking (e.g., AutoDock Vina) to study interactions with biological targets (e.g., Hg(II) ions in sensor applications) and correlate with spectroscopic findings .

- Case Study : Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from solvation effects; use COSMO-RS simulations to account for solvent interactions .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- Key Findings :

- Antimicrobial Activity : Substituents on the benzyl group (e.g., electron-withdrawing Cl/F) enhance lipophilicity, improving membrane penetration. Derivatives with 4-fluoro or 3-chloro groups show MIC values ≤1 µg/mL against S. aureus .

- Enzyme Inhibition : The chloroacetamide moiety acts as a Michael acceptor, covalently inhibiting targets like butyrylcholinesterase (IC50 ~0.2 µM). Modify the phenyl ring with tert-butyl groups to improve binding to hydrophobic pockets .

- Neuroprotection : N-Acylaminophenothiazine derivatives exhibit dual activity (neuroprotection and enzyme inhibition) via π-π stacking with aromatic residues in protein targets .

Q. How does environmental exposure to chloroacetamides impact non-target organisms?

- Analytical Workflow :

- Toxicity Assays : Use in vitro models (e.g., human blood cells) to assess oxidative stress via ROS quantification (DCFH-DA assay) and mitochondrial dysfunction (MTT assay). EC50 values for hemolysis typically range 10–50 µM .

- Environmental Monitoring : Employ LC-MS/MS to detect residues in soil/water. Degradation pathways (e.g., hydrolysis to chloroacetic acid) are pH-dependent, with t1/2 ~7 days in neutral conditions .

- Mitigation : Co-apply safeners (e.g., benoxacor) to reduce phytotoxicity in crops by 70–90% .

Q. What advanced applications exist for chloroacetamide derivatives in materials science?

- Case Study :

- Fluorescent Probes : Functionalize thiacalix[4]arene with N-(4-(tert-butyl)phenyl)-2-chloroacetamide (TCAN2PA) for Hg(II) sensing. The probe shows a 15-fold fluorescence enhancement at 450 nm upon binding (Kd ~10⁻⁷ M) .

- Coordination Chemistry : Use chloroacetamide ligands to synthesize metal-organic frameworks (MOFs) for catalytic applications. For example, Cu(II) complexes catalyze azide-alkyne cycloaddition with >90% yield .

Methodological Notes

- Synthetic Optimization : For regioselective reactions (e.g., avoiding N-over O-acylation), use low temperatures (0–5°C) and slow addition of electrophiles .

- Data Validation : Cross-reference SCXRD data with computational models (e.g., Hirshfeld surface analysis) to confirm packing motifs .

- Contradiction Resolution : Replicate conflicting bioactivity studies under standardized conditions (e.g., fixed pH, serum-free media) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.